3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone
CAS No.: 898780-52-4
Cat. No.: VC2484125
Molecular Formula: C16H14Cl2OS
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898780-52-4 |
|---|---|
| Molecular Formula | C16H14Cl2OS |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
| Standard InChI Key | LKAYGMMXRDTBPX-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by a propiophenone backbone with specific functional group modifications. The compound features two chlorine atoms at the 3' and 4' positions of one phenyl ring and a thiomethyl group at the 2-position of the second phenyl moiety. These distinctive structural elements contribute to its unique chemical reactivity profile and potential biological activities.
The compound is identified by CAS number 898780-52-4 and possesses the molecular formula C16H14Cl2OS with a molecular weight of 325.3 g/mol. Its structure combines electron-withdrawing chlorine substituents with the electron-donating thiomethyl group, creating an electronically asymmetric molecule with diverse reactivity patterns.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Name | 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone |
| CAS Registry Number | 898780-52-4 |
| Molecular Formula | C16H14Cl2OS |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one |
| Functional Groups | Ketone, chloro-substituents, thiomethyl group |
Synthetic Methodology
The synthesis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone primarily relies on the Friedel-Crafts acylation reaction pathway. This synthetic approach involves the reaction between 3,4-dichlorobenzoyl chloride and 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
To ensure optimal yields and product purity, the reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The synthesis typically follows a mechanism involving the formation of an acylium ion intermediate, which subsequently undergoes electrophilic aromatic substitution with the thiomethylbenzene component.
Table 2: Synthesis Parameters and Conditions
| Parameter | Specification |
|---|---|
| Primary Synthetic Route | Friedel-Crafts acylation |
| Key Reagents | 3,4-dichlorobenzoyl chloride, 2-thiomethylbenzene |
| Catalyst | Lewis acid (aluminum chloride) |
| Critical Conditions | Anhydrous environment |
| Temperature Considerations | Controlled cooling typically required |
| Purification Method | Column chromatography or recrystallization |
Physiochemical Properties
The thiomethyl group introduces sulfur-mediated interactions, potentially enabling coordination with metal centers and participation in hydrogen-bonding networks. The carbonyl functionality serves as both a hydrogen bond acceptor and a site for nucleophilic attack, further expanding the compound's reaction profile.
Table 3: Predicted Physiochemical Properties
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform); poorly soluble in water |
| LogP | Estimated 4.2-4.8 (highly lipophilic) |
| Melting Point | Expected range 80-120°C |
| UV Absorption | Maximum absorbance likely between 240-280 nm |
| Stability | Sensitive to oxidizing conditions; relatively stable in neutral environments |
Chemical Reactivity Profile
The reaction profile of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone is governed by its three principal reactive sites: the carbonyl group, the chlorinated aromatic ring, and the thiomethyl functionality. Each of these sites exhibits distinct reactivity patterns that define the compound's chemical behavior.
The carbonyl group readily participates in nucleophilic addition reactions, potentially forming hydrazones, oximes, or undergoing reduction to alcohols. The chlorinated aromatic ring may engage in nucleophilic aromatic substitution reactions, particularly under harsh conditions, while the thiomethyl group can undergo oxidation to sulfoxides or sulfones.
Table 4: Reactivity of Functional Groups
| Functional Group | Reaction Type | Expected Products |
|---|---|---|
| Carbonyl | Nucleophilic addition | Hydrazones, oximes, alcohols |
| Carbonyl | Reduction | Secondary alcohol derivatives |
| Chloro substituents | Nucleophilic aromatic substitution | Substituted derivatives |
| Thiomethyl | Oxidation | Sulfoxides, sulfones |
| Thiomethyl | Alkylation at sulfur | Sulfonium salts |
Analytical Characterization Techniques
Comprehensive characterization of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone requires multiple analytical approaches to confirm structural identity, assess purity, and determine physical properties. Spectroscopic methods provide critical structural information, while chromatographic techniques enable purity assessment and separation.
Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the compound's structure, with distinctive proton signals expected for the aromatic, methylene, and thiomethyl protons. Mass spectrometry provides molecular weight confirmation and fragmentation patterns, which are characteristic of the chlorinated and sulfur-containing moieties.
Table 5: Analytical Methods for Characterization
| Analytical Technique | Expected Information | Key Parameters |
|---|---|---|
| 1H NMR Spectroscopy | Proton environments and coupling patterns | Chemical shifts for aromatic (6.8-7.8 ppm), thiomethyl (2.3-2.5 ppm) |
| 13C NMR Spectroscopy | Carbon environments and substitution patterns | Carbonyl carbon (195-200 ppm), aromatic carbons (125-145 ppm) |
| Mass Spectrometry | Molecular weight, isotope pattern, fragmentation | M+ peak at m/z 325, distinctive chlorine isotope pattern |
| Infrared Spectroscopy | Functional group identification | Carbonyl stretch (1680-1700 cm-1), C-S stretch (600-700 cm-1) |
| HPLC | Purity assessment | Reverse phase, UV detection at 254 nm |
| Potential Activity | Mechanism | Structural Basis |
|---|---|---|
| Enzyme Inhibition | Competitive binding to active sites | Dichlorophenyl group occupying hydrophobic pockets |
| Receptor Modulation | Interaction with binding domains | Thiomethyl group forming hydrophobic contacts |
| Antioxidant Properties | Radical scavenging | Sulfur-mediated electron donation |
| Antimicrobial Effects | Membrane disruption | Lipophilic character promoting membrane penetration |
Structure-Activity Relationship Considerations
Examining the structure-activity relationships (SAR) of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone provides insights into how its structural elements contribute to potential biological functions. The specific pattern of substitution on both aromatic rings significantly influences the compound's electronic distribution, lipophilicity, and three-dimensional conformation.
The position and nature of the substituents create a distinctive molecular recognition profile, potentially determining specificity for biological targets. Comparative analysis with structurally related compounds helps identify critical structural features necessary for specific activities.
Table 7: Structure-Activity Relationship Elements
| Structural Feature | Potential Contribution to Activity | Modification Strategies |
|---|---|---|
| 3',4'-Dichloro Pattern | Electronic effects, halogen bonding | Alternative halogen substitution patterns |
| Thiomethyl Position | Steric and electronic control | Variation of position and alkyl chain length |
| Ketone Linker | Hydrogen bond acceptor, conformational flexibility | Reduction, replacement with amide or ester |
| Aromatic Ring Spacing | Distance between pharmacophoric elements | Modification of chain length |
Synthesis Optimization Strategies
Optimizing the synthesis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone presents several challenges that require careful consideration of reaction parameters. The traditional Friedel-Crafts acylation approach can be refined through strategic modifications to improve yield, purity, and scalability.
Alternative catalytic systems, such as trifluoromethanesulfonic acid or iron(III) chloride, may offer advantages over conventional aluminum chloride in terms of selectivity and waste reduction. Modern flow chemistry techniques could enhance reaction control, particularly for temperature-sensitive steps.
Table 8: Synthesis Optimization Approaches
| Optimization Strategy | Implementation Method | Expected Benefits |
|---|---|---|
| Catalyst Screening | Evaluation of Lewis acid alternatives | Improved selectivity, reduced side reactions |
| Solvent Selection | Testing of chlorinated vs. non-chlorinated solvents | Enhanced reactant solubility, easier workup |
| Temperature Control | Precise cooling regimes during addition steps | Minimized decomposition of intermediates |
| Continuous Flow Processing | Microreactor implementation | Better heat management, consistent quality |
| Green Chemistry Approaches | Solvent-free or solid-supported conditions | Reduced environmental impact |
Comparative Analysis with Related Compounds
A comparative analysis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone with structurally related compounds provides valuable context for understanding its distinctive properties. Similar propiophenone derivatives with varying substitution patterns exhibit different reactivity profiles and biological activities.
Such comparisons help establish structure-property relationships and highlight the unique characteristics conferred by the specific combination of chloro and thiomethyl substituents in this compound.
Table 9: Comparison with Related Compounds
| Compound | Structural Differences | Expected Property Differences |
|---|---|---|
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Methyl vs. chloro; methoxy vs. thiomethyl | Lower polarity, different electronic effects |
| 3',4'-Dichloro-3-phenylpropiophenone | Lacks thiomethyl substituent | Different lipophilicity profile, altered reactivity |
| 3-(2-thiomethylphenyl)propiophenone | Lacks chloro substituents | Reduced electron deficiency in one aromatic ring |
| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | Different chloro substitution pattern | Altered electronic distribution and conformation |
Future Research Directions
Future research on 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone should address several knowledge gaps and explore potential applications. Comprehensive physical characterization studies are needed to establish definitive property data. Expanded biological screening would identify potential therapeutic applications, while computational modeling could predict interactions with biological targets.
Synthetic methodology development remains an important area for improvement, potentially enabling more efficient and environmentally friendly preparation of the compound and its derivatives.
Table 10: Research Priorities and Opportunities
| Research Area | Specific Investigations | Potential Impact |
|---|---|---|
| Comprehensive Characterization | Complete spectroscopic and crystallographic analysis | Definitive structural and property data |
| Biological Activity Screening | Enzyme inhibition assays, antimicrobial testing | Identification of therapeutic applications |
| Computational Modeling | Docking studies, electronic structure calculations | Prediction of target interactions |
| Green Synthesis Development | Catalyst immobilization, solvent-free methods | Environmentally improved production |
| Derivative Design | Systematic variation of substituent patterns | Enhanced biological activity or selectivity |
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